Ethyl 3-phenylhexanoate
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Overview
Description
Ethyl 3-phenylhexanoate is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly found in nature, contributing to the aromas of fruits and flowers. This compound, specifically, is characterized by its molecular formula C11H14O2 and a molecular mass of 178.23 g/mol . It is used in various applications, including as an intermediate in pharmaceutical synthesis and in the production of fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-phenylhexanoate can be synthesized through the esterification of 3-phenylhexanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:
3-phenylhexanoic acid+ethanolH2SO4Ethyl 3-phenylhexanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions typically include elevated temperatures and the use of a strong acid catalyst to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-phenylhexanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 3-phenylhexanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 3-phenylhexanoic acid and ethanol.
Reduction: 3-phenylhexanol.
Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
Ethyl 3-phenylhexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: this compound is used in the fragrance industry due to its pleasant aroma, contributing to the formulation of perfumes and flavorings .
Mechanism of Action
The mechanism of action of ethyl 3-phenylhexanoate in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase .
Comparison with Similar Compounds
Ethyl 3-phenylhexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity aroma and used in flavorings.
Ethyl benzoate: Used in perfumes and as a solvent.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its phenyl group contributes to its aromatic characteristics, making it valuable in the fragrance industry .
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
ethyl 3-phenylhexanoate |
InChI |
InChI=1S/C14H20O2/c1-3-8-13(11-14(15)16-4-2)12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3 |
InChI Key |
SIOKCOZEJYLCTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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